Metachromin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Metachromin B is a natural product found in Dactylospongia metachromia with data available.

科学的研究の応用

Anticancer Activity

Mechanism of Action:

Metachromin B exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways. The compound's ability to inhibit DNA synthesis and repair mechanisms enhances its efficacy against cancer cells.

Case Studies:

- In vitro studies demonstrated that this compound effectively inhibited the proliferation of human leukemia cells (L1210) with an IC50 value indicating potent cytotoxicity. The compound was found to induce cell cycle arrest and apoptosis through the activation of p53-dependent pathways .

- Additionally, this compound has shown promising results in inhibiting tumor growth in animal models, suggesting its potential as a therapeutic agent for leukemia and possibly other malignancies.

Antiviral Properties

Mechanism of Action:

Research indicates that this compound can inhibit the production of hepatitis B virus (HBV) by impairing viral promoter activity. This suggests a mechanism where the compound interferes with the transcriptional regulation of viral genes.

Case Studies:

- A study highlighted that this compound suppressed HBV production in a cell line expressing firefly luciferase under the control of the HBV core promoter. The compound exhibited an effective concentration (EC50) of approximately 0.8 μM, demonstrating its potential as an antiviral agent against chronic HBV infection .

Anti-inflammatory Effects

Mechanism of Action:

this compound has been observed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2).

Case Studies:

- In animal models, treatment with this compound resulted in reduced markers of inflammation, suggesting its utility in managing inflammatory diseases .

Cosmetic Applications

Mechanism of Action:

Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging effects.

Case Studies:

- Preliminary formulations incorporating this compound have shown enhanced stability and efficacy in protecting skin cells from oxidative stress, indicating potential applications in skincare products .

Pharmacological Insights

This compound's pharmacological profile suggests it may serve as a lead compound for developing new therapeutic agents. Its structural features contribute to its biological activities, making it a candidate for further synthetic modifications to enhance efficacy and reduce toxicity.

特性

分子式 |

C23H32O4 |

|---|---|

分子量 |

372.5 g/mol |

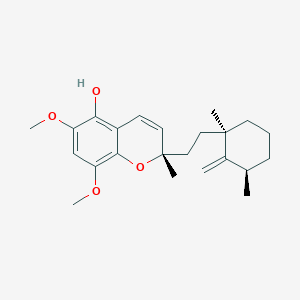

IUPAC名 |

(2S)-2-[2-[(1R,3R)-1,3-dimethyl-2-methylidenecyclohexyl]ethyl]-6,8-dimethoxy-2-methylchromen-5-ol |

InChI |

InChI=1S/C23H32O4/c1-15-8-7-10-22(3,16(15)2)12-13-23(4)11-9-17-20(24)18(25-5)14-19(26-6)21(17)27-23/h9,11,14-15,24H,2,7-8,10,12-13H2,1,3-6H3/t15-,22-,23-/m1/s1 |

InChIキー |

RHDKGXOTYDFQHO-DURYTUKUSA-N |

異性体SMILES |

C[C@@H]1CCC[C@](C1=C)(C)CC[C@]2(C=CC3=C(C(=CC(=C3O2)OC)OC)O)C |

正規SMILES |

CC1CCCC(C1=C)(C)CCC2(C=CC3=C(C(=CC(=C3O2)OC)OC)O)C |

同義語 |

metachromin B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。